2-Isobutyl-4-methyl-1,3-dioxolane
2-Isobutyl-4-methyl-1,3-dioxolane
cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane, also known as iso-valeraldehyde propyleneglycol acetal 1 or 1, 3-dioxolane, 4-methyl-2-(2-methylpropyl), cis, belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, cis- and trans-2-isobutyl-4-methyl-1, 3-dioxolane is primarily located in the cytoplasm. cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane has a sweet, buttery, and dairy taste.
Brand Name:
Vulcanchem
CAS No.:
18433-93-7
VCID:
VC21062949
InChI:
InChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3
SMILES:
CC1COC(O1)CC(C)C
Molecular Formula:
C8H16O2
Molecular Weight:
144.21 g/mol
2-Isobutyl-4-methyl-1,3-dioxolane
CAS No.: 18433-93-7
Cat. No.: VC21062949
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane, also known as iso-valeraldehyde propyleneglycol acetal 1 or 1, 3-dioxolane, 4-methyl-2-(2-methylpropyl), cis, belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, cis- and trans-2-isobutyl-4-methyl-1, 3-dioxolane is primarily located in the cytoplasm. cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane has a sweet, buttery, and dairy taste. |
|---|---|
| CAS No. | 18433-93-7 |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | 4-methyl-2-(2-methylpropyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | PDVLTWPJDBXATJ-UHFFFAOYSA-N |
| SMILES | CC1COC(O1)CC(C)C |
| Canonical SMILES | CC1COC(O1)CC(C)C |
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